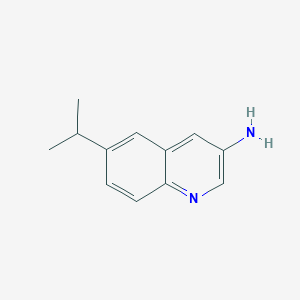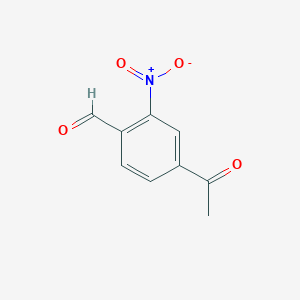
4-Acetyl-2-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H7NO4 It is a derivative of benzaldehyde, featuring both an acetyl group and a nitro group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
4-Acetyl-2-nitrobenzaldehyde can be synthesized from 4-methyl-3-nitroacetophenone through a series of reactions including bromination, hydroxylation, and oxidation. The overall yield of this process is approximately 88.5% .
Bromination: 4-methyl-3-nitroacetophenone is treated with bromine to form 4-bromomethyl-3-nitroacetophenone.
Hydroxylation: The brominated compound undergoes hydroxylation to produce 4-hydroxymethyl-3-nitroacetophenone.
Oxidation: Finally, the hydroxylated compound is oxidized to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-Acetyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The acetyl and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: 4-Acetyl-2-nitrobenzoic acid.
Reduction: 4-Acetyl-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the specific reagents used.
科学的研究の応用
4-Acetyl-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-acetyl-2-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying proteins and other biomolecules.
類似化合物との比較
Similar Compounds
4-Methyl-3-nitroacetophenone: The precursor in the synthesis of 4-acetyl-2-nitrobenzaldehyde.
4-Acetyl-2-aminobenzaldehyde: A reduction product of this compound.
4-Acetyl-2-nitrobenzoic acid: An oxidation product of this compound.
特性
CAS番号 |
933443-35-7 |
|---|---|
分子式 |
C9H7NO4 |
分子量 |
193.16 g/mol |
IUPAC名 |
4-acetyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C9H7NO4/c1-6(12)7-2-3-8(5-11)9(4-7)10(13)14/h2-5H,1H3 |
InChIキー |
JQRLCDDGJVNNEU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11905308.png)
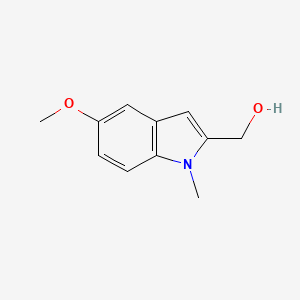
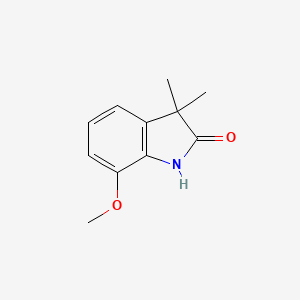
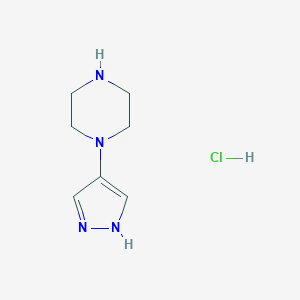
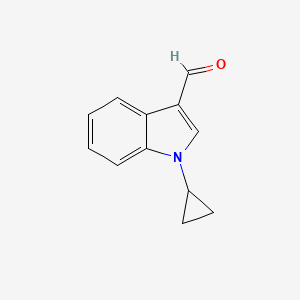
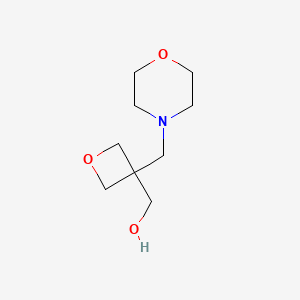
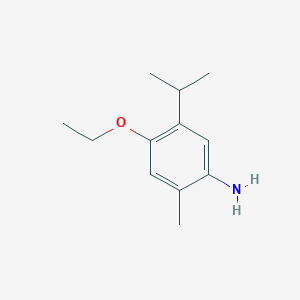

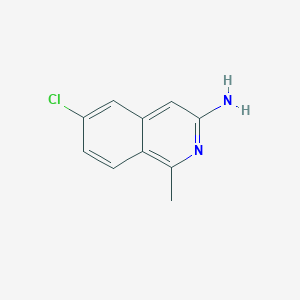
![methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11905387.png)
